

Physical and chemical properties of Dehydroindapamide-d3

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Compound of Interest

Compound Name: Dehydroindapamide-d3

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Dehydroindapamide-d3: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and biological relevance of **Dehydroindapamide-d3**. As a labeled metabolite of the antihypertensive drug Indapamide, **Dehydroindapamide-d3** is a critical standard for pharmacokinetic and drug metabolism studies. This document summarizes its key physicochemical characteristics, details its synthesis and analytical methodologies, and illustrates its metabolic pathway.

Core Physical and Chemical Properties

Dehydroindapamide-d3 is the deuterated form of Dehydroindapamide, which is a metabolite of Indapamide formed through a dehydrogenation pathway.^[1] The inclusion of three deuterium atoms on the methyl group provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantitative analysis.

Identity and Structure

- IUPAC Name: 4-chloro-3-sulfamoyl-N-[2-(trideuteriomethyl)indol-1-yl]benzamide^[2]

- Synonyms: 4-Chloro-N-(2-(methyl-d3)-1H-indol-1-yl)-3-sulfamoylbenzamide, **DehydroIndapamide-d3**[\[1\]](#)
- CAS Number: 1185057-48-0[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₁₆H₁₁D₃ClN₃O₃S[\[1\]](#)

Physicochemical Data

The following tables summarize the key physical and chemical properties of **Dehydroindapamide-d3**.

Property	Value	Source
Molecular Weight	366.83 g/mol	[1] [2]
Exact Mass	366.0632704 Da	[2]
Monoisotopic Mass	366.0632704 Da	[2]
Appearance	Light Brown Solid	[1]
Storage	2-8°C Refrigerator	[1]

Computed Property	Value	Source
XLogP3	2.9	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	5	[2]
Rotatable Bond Count	2	[2]
Topological Polar Surface Area	103 Å ²	[2]
Heavy Atom Count	24	[2]
Complexity	580	[2]

Experimental Protocols

Synthesis of Dehydroindapamide

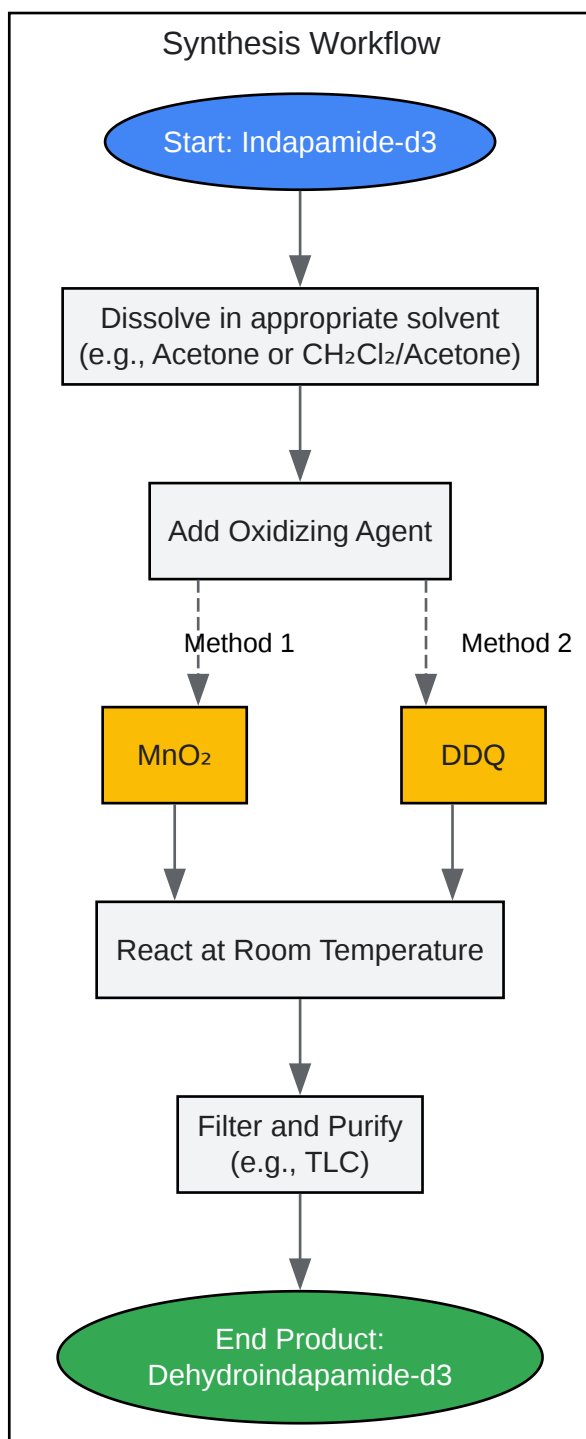
Dehydroindapamide is synthesized via the oxidation of Indapamide.^[3] The same protocol can be adapted for **Dehydroindapamide-d3** by using Indapamide-d3 as the starting material. Two common methods are described below.

Method 1: Manganese Dioxide (MnO₂) Oxidation^[3]

- Dissolution: Dissolve 200 mg of Indapamide in 30 ml of acetone.
- Oxidation: Add 1 g of MnO₂ to the solution.
- Reaction: Shake the mixture gently at room temperature for 10 minutes.
- Purification: The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, filter the mixture and purify the eluate to yield the final product.

Method 2: DDQ (2,3-Dichloro-5,6-dicyanobenzoquinone) Oxidation^[3]

- Dissolution: Dissolve 100 mg of Indapamide in 50 ml of CH₂Cl₂ and 300 ml of acetone.
- Oxidation: Add 80 mg of DDQ to the solution. The reaction is rapid, indicated by the discoloration of DDQ within approximately 10 minutes.
- Filtration: Filter the mixture over neutral alumina grade III.
- Purification: Purify the eluate by thin-layer chromatography on silica gel using a mobile phase of CHCl₃/acetone (8:2). The R_f value is approximately 0.5.



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Caption: General workflow for the synthesis of **Dehydroindapamide-d3**.

Analytical Methods

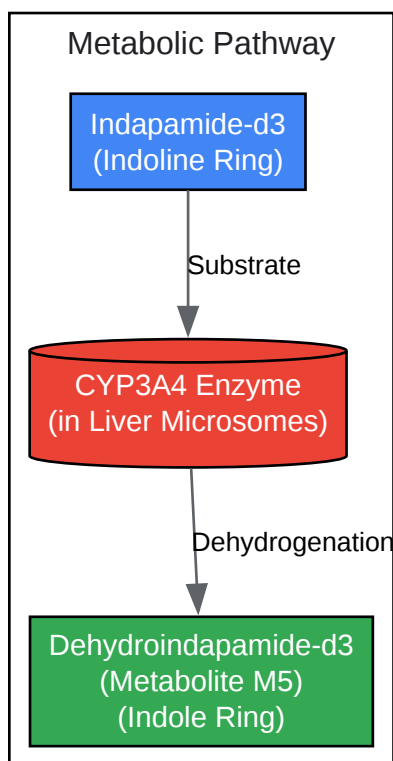
Various analytical techniques can be employed for the characterization and quantification of **Dehydroindapamide-d3**, often in the context of analyzing its parent compound, Indapamide.

- High-Performance Liquid Chromatography (HPLC): A primary method for the analysis of Indapamide and its metabolites.[4] A reversed-phase C18 column is typically used with a suitable mobile phase, such as methanol and water mixtures.[5][6]
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying drug metabolites in biological samples.[4] The product ion spectra of Indapamide and its metabolites can be obtained by collision-induced dissociation (CID) of the $[M-H]^-$ ions. For instance, the M5 metabolite (Dehydroindapamide) shows a characteristic m/z of 362.[3] For **Dehydroindapamide-d3**, this would be shifted to m/z 365.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and ^{13}C NMR are used to confirm the chemical structure of the synthesized compound.[3]

Biological Role and Metabolic Pathway

Dehydroindapamide-d3 serves as a labeled analog of Dehydroindapamide, a metabolite of Indapamide.[1] The formation of Dehydroindapamide from Indapamide is a dehydrogenation reaction catalyzed by cytochrome P450 enzymes, specifically CYP3A4.[3] This metabolic pathway is significant in understanding the drug's biotransformation and clearance.

The reaction involves the removal of two hydrogen atoms from the indoline ring of Indapamide, resulting in the formation of an indole ring in Dehydroindapamide. This process is a key step in the metabolism of Indapamide in human liver microsomes.[3]



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Caption: Metabolic conversion of Indapamide-d3 to **Dehydroindapamide-d3**.

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